molecular formula C11H18N4O B11777133 2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one

2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B11777133
M. Wt: 222.29 g/mol
InChI Key: FJHGDCAXJBTAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidinone core substituted with an aminopiperidine moiety, making it a versatile scaffold for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dimethylpyrimidin-4-one with 3-aminopiperidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the pyrimidinone core or the aminopiperidine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the pyrimidinone ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidinone derivatives.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopiperidine moiety can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their conformation and function.

Comparison with Similar Compounds

Similar Compounds

    Linagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type II diabetes.

    Imidazoles: Heterocyclic compounds with similar structural features and applications in medicinal chemistry.

Uniqueness

2-(3-Aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4(3H)-one is unique due to its specific combination of a pyrimidinone core and an aminopiperidine moiety. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H18N4O

Molecular Weight

222.29 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-3,6-dimethylpyrimidin-4-one

InChI

InChI=1S/C11H18N4O/c1-8-6-10(16)14(2)11(13-8)15-5-3-4-9(12)7-15/h6,9H,3-5,7,12H2,1-2H3

InChI Key

FJHGDCAXJBTAGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC(C2)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.